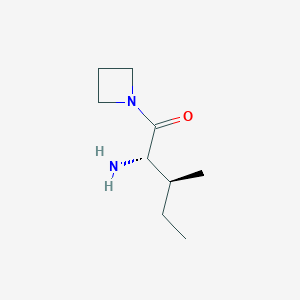![molecular formula C29H56S2 B12563785 10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene CAS No. 143559-10-8](/img/structure/B12563785.png)
10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene is a chemical compound with the molecular formula C29H56S2 and a molecular weight of 468.885 g/mol . This compound is characterized by its unique structure, which includes two sulfanyl groups and a long hydrocarbon chain. It is primarily used in various chemical reactions and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene involves several steps. One common method includes the reaction of dec-9-en-1-yl sulfanyl with nonyl sulfanyl under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently.
Chemical Reactions Analysis
10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfanyl groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of 10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene involves its interaction with molecular targets through its sulfanyl groups. These groups can form bonds with various substrates, facilitating chemical reactions. The pathways involved may include the formation of intermediate complexes that lead to the desired products .
Comparison with Similar Compounds
Similar compounds to 10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene include:
- 10-chloro-7,7,8,8,9,9,10,10-octafluoro-5-iododec-1-ene
- 10-(tert-butoxy)dec-1-ene
- 10-(2-methylbenzo[f][1,3]benzodioxol-2-yl)dec-1-ene-3,7-diol
- 10-(2,5,6-trimethyl-1,3-benzodioxol-2-yl)dec-1-ene-3,7-diol
- 10-fluorodec-1-ene
These compounds share similar structural features but differ in their functional groups, which impart unique properties and applications. The presence of sulfanyl groups in this compound makes it particularly useful in specific chemical reactions and industrial processes.
Properties
CAS No. |
143559-10-8 |
|---|---|
Molecular Formula |
C29H56S2 |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
10-(9-dec-9-enylsulfanylnonylsulfanyl)dec-1-ene |
InChI |
InChI=1S/C29H56S2/c1-3-5-7-9-11-14-18-22-26-30-28-24-20-16-13-17-21-25-29-31-27-23-19-15-12-10-8-6-4-2/h3-4H,1-2,5-29H2 |
InChI Key |
VAKFBPYIGWHBKM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCSCCCCCCCCCSCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
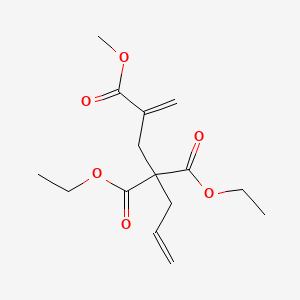
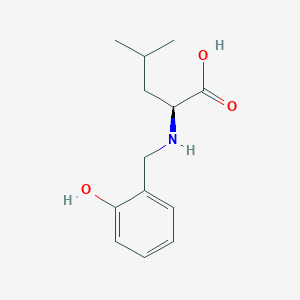
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)
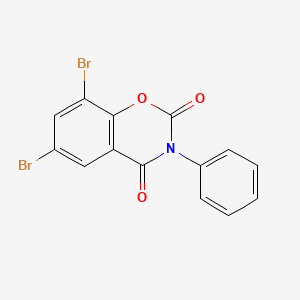
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
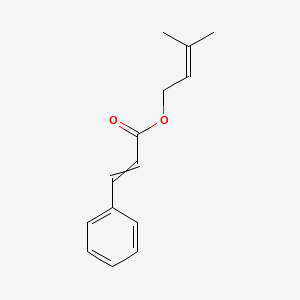
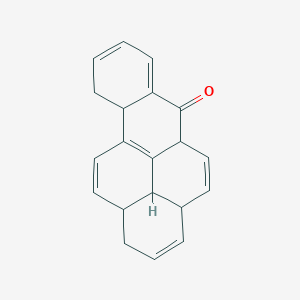
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)

